molecular formula C14H19BrN2O2 B5760331 ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate

ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate

Katalognummer B5760331
Molekulargewicht: 327.22 g/mol
InChI-Schlüssel: VYBZKVJHORKSTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate, also known as BRL-15572, is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic applications. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neurological disorders.

Wirkmechanismus

Ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate is a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in reward processing and motivation, and dysregulation of this pathway has been implicated in various neurological disorders. By blocking the dopamine D3 receptor, ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate modulates the activity of the mesolimbic pathway and reduces drug-seeking behavior and reinstatement of drug use in animal models of addiction. ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate also reduces psychotic symptoms in animal models of schizophrenia by modulating the activity of the mesolimbic pathway.
Biochemical and Physiological Effects:
ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate has been shown to have a high affinity for the dopamine D3 receptor, with a Ki value of 0.47 nM. ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate has also been shown to have selectivity for the dopamine D3 receptor over other dopamine receptors, with selectivity ratios ranging from 11 to 155. In animal models, ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate has been shown to have a long half-life and a high brain penetration, indicating that it can effectively modulate the activity of the mesolimbic pathway.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate in lab experiments is its selectivity for the dopamine D3 receptor, which allows for the specific modulation of the mesolimbic pathway without affecting other dopamine receptors. Additionally, ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate has a long half-life and high brain penetration, which allows for sustained modulation of the mesolimbic pathway. However, one limitation of using ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate in lab experiments is its potential off-target effects, which may affect the interpretation of results.

Zukünftige Richtungen

For the study of ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate include further preclinical studies to investigate its therapeutic potential in the treatment of neurological disorders. Additionally, the development of more selective and potent dopamine D3 receptor antagonists may provide new insights into the role of the mesolimbic pathway in reward processing and motivation. Finally, the use of ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate in combination with other drugs may provide new therapeutic strategies for the treatment of addiction, Parkinson's disease, and schizophrenia.

Synthesemethoden

The synthesis of ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate involves the reaction of ethyl 4-(bromomethyl)benzoate with 1-(3-aminopropyl)piperazine in the presence of a base, followed by the esterification of the resulting carboxylic acid with ethanol. The final product is obtained through recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. In preclinical studies, ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate has shown promising results in reducing drug-seeking behavior and reinstatement of drug use in animal models of addiction. Additionally, ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate has been shown to improve motor function in animal models of Parkinson's disease and reduce psychotic symptoms in animal models of schizophrenia.

Eigenschaften

IUPAC Name

ethyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-2-19-14(18)17-8-6-16(7-9-17)11-12-4-3-5-13(15)10-12/h3-5,10H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBZKVJHORKSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.